An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate
An In-depth Technical Guide to Methyl 3-(4-tert-butylphenyl)propanoate
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-(4-tert-butylphenyl)propanoate. Designed for researchers and professionals in organic synthesis and drug development, this document details the compound's structure, physicochemical characteristics, and spectroscopic profile. A detailed, field-proven protocol for its synthesis via Fischer esterification is presented, complete with mechanistic insights. The guide also covers its applications as a synthesis intermediate and outlines essential safety and handling protocols.
Chemical Identity and Structure
Methyl 3-(4-tert-butylphenyl)propanoate is a carboxylic acid ester characterized by a phenylpropanoate core structure with a tert-butyl group at the para position of the benzene ring. This substitution pattern significantly influences its physical properties, such as solubility and boiling point, and its behavior in chemical reactions.
The unambiguous identification of this compound is critical for experimental reproducibility. Key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-(4-tert-butylphenyl)propanoate | N/A |
| Molecular Formula | C₁₄H₂₀O₂ | PubChem[1] |
| Molecular Weight | 220.31 g/mol | PubChem[1] |
| CAS Number | Data Not Available | N/A |
| Canonical SMILES | CCC(=O)OC1=CC=C(C=C1)C(C)(C)C | N/A |
Note: A definitive CAS Registry Number for this specific ester was not found in the referenced databases. Researchers should rely on spectroscopic data for positive identification.
Physicochemical Properties
The physical properties of Methyl 3-(4-tert-butylphenyl)propanoate are dictated by its molecular structure. The bulky, nonpolar tert-butyl group and the ester functionality give it moderate polarity, making it soluble in a wide range of organic solvents. Experimental data for this specific compound is not widely published; therefore, properties are largely based on calculations and comparison with analogous structures.
| Property | Value | Notes |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | N/A |
| Boiling Point | Data Not Available | Expected to be >250 °C at atmospheric pressure. |
| Melting Point | Data Not Available | N/A |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and other common organic solvents. Sparingly soluble in water. | N/A |
Synthesis and Reaction Mechanism
The most direct and industrially scalable method for preparing Methyl 3-(4-tert-butylphenyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid.
Reaction Scheme: C₁₃H₁₈O₂ (3-(4-tert-butylphenyl)propanoic acid) + CH₃OH (Methanol) ⇌ C₁₄H₂₀O₂ (Methyl 3-(4-tert-butylphenyl)propanoate) + H₂O
The Fischer esterification is an acid-catalyzed acyl substitution reaction.[2] The mechanism proceeds through several equilibrium steps:
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Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
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Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
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Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
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Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
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Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium toward the product side, a large excess of the alcohol (methanol) is used, and/or the water byproduct is removed as it forms.
This protocol describes the synthesis of Methyl 3-(4-tert-butylphenyl)propanoate from 3-(4-tert-butylphenyl)propanoic acid (CAS 1208-64-6).[1]
Materials and Reagents:
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3-(4-tert-butylphenyl)propanoic acid (1.0 eq)
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Anhydrous Methanol (20-fold molar excess)
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Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-tert-butylphenyl)propanoic acid.
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Add a 20-fold molar excess of anhydrous methanol. The methanol acts as both a reagent and the solvent.
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Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring mixture.
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Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
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Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: If necessary, the crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Fischer Esterification workflow for Methyl 3-(4-tert-butylphenyl)propanoate.
Spectroscopic Analysis (Predicted)
The proton NMR spectrum is expected to show five distinct signals:
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δ ~ 7.30 ppm (d, 2H): Two aromatic protons ortho to the propanoate group (AA'BB' system).
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δ ~ 7.15 ppm (d, 2H): Two aromatic protons ortho to the tert-butyl group (AA'BB' system).
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δ ~ 3.67 ppm (s, 3H): The three protons of the methyl ester group (-OCH₃).
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δ ~ 2.95 ppm (t, 2H): The two benzylic protons (-CH₂-Ar), split into a triplet by the adjacent methylene group.
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δ ~ 2.65 ppm (t, 2H): The two methylene protons adjacent to the carbonyl group (-CH₂-CO), split into a triplet by the benzylic methylene group.
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δ ~ 1.31 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
The carbon-13 NMR spectrum is expected to display nine unique signals corresponding to the different carbon environments:
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δ ~ 173 ppm: The carbonyl carbon of the ester group.
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δ ~ 149 ppm: The aromatic carbon bearing the tert-butyl group.
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δ ~ 138 ppm: The aromatic carbon bearing the propanoate side chain.
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δ ~ 128 ppm: The aromatic carbons ortho to the propanoate group.
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δ ~ 125 ppm: The aromatic carbons ortho to the tert-butyl group.
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δ ~ 52 ppm: The methyl carbon of the ester group (-OCH₃).
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δ ~ 36 ppm: The methylene carbon adjacent to the carbonyl group (-CH₂-CO).
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δ ~ 34 ppm: The quaternary carbon of the tert-butyl group.
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δ ~ 31 ppm: The three equivalent methyl carbons of the tert-butyl group.
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δ ~ 30 ppm: The benzylic methylene carbon (-CH₂-Ar).
The IR spectrum provides key information about the functional groups present in the molecule.
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~2960 cm⁻¹ (strong): C-H stretching from the alkyl groups (tert-butyl and ethyl chain).
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~1740 cm⁻¹ (very strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak.
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~1610, 1515 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
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~1250-1100 cm⁻¹ (strong): C-O stretching vibrations associated with the ester linkage.
In electron ionization (EI) mass spectrometry, the following fragments would be expected:
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m/z = 220: The molecular ion (M⁺) peak, corresponding to the molecular weight of the compound.
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m/z = 205: Loss of a methyl group ([M-15]⁺).
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m/z = 189: Loss of a methoxy group ([M-31]⁺).
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m/z = 161: Loss of the carboxy methyl group ([M-59]⁺).
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m/z = 117: Cleavage at the benzylic position, forming the tert-butylbenzyl cation.
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m/z = 57: The tert-butyl cation, which is often a very stable and abundant fragment.
Applications and Significance
Methyl 3-(4-tert-butylphenyl)propanoate is not a widely commercialized end-product but serves as a valuable intermediate in organic synthesis. Its structure is relevant in the development of:
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Pharmaceuticals: The tert-butylphenyl moiety is present in various biologically active molecules. This ester can be a precursor for more complex drug candidates.
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Fragrances and Flavors: Phenylpropanoid derivatives are common in the fragrance industry.
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Material Science: While the title compound itself is not a primary antioxidant, it is structurally related to phenolic antioxidants like Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which is used as a polymer stabilizer.
Safety and Handling
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Hazard Classification (Inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Santa Cruz Biotechnology. Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate Safety Data Sheet.
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PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information.
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The Good Scents Company. methyl di-tert-butyl hydroxyhydrocinnamate, 6386-38-5.
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Sigma-Aldrich. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate | 6386-38-5.
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TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate.
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BenchChem. Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification.
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Sigma-Aldrich. SAFETY DATA SHEET - 3-(4-tert-Butylphenyl)propionaldehyde.
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PubChem. 3-(4-tert-Butylphenyl)propanoic acid. National Center for Biotechnology Information.
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Fisher Scientific. 3-(4-tert-Butylphenyl)propionic acid, 97%.
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TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.
-
ChemicalBook. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5.
-
TCI Chemicals. Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate 6386-38-5.
-
PubChem. 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. National Center for Biotechnology Information.
-
ChemScene. 3-(4-(tert-Butyl)phenyl)propanoic acid | 1208-64-6.
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Wikipedia. Fischer–Speier esterification.
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
